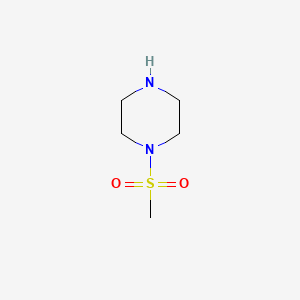

1-(Methylsulfonyl)piperazine

Descripción general

Descripción

1-(Methylsulfonyl)piperazine is an organic compound with the molecular formula C5H12N2O2S. It is a derivative of piperazine, featuring a methylsulfonyl group attached to the nitrogen atom of the piperazine ring. This compound is a white to almost white solid, slightly soluble in water, and has a melting point of 99°C . It is widely used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Métodos De Preparación

1-(Methylsulfonyl)piperazine can be synthesized through several methods:

Reaction with Methanesulfonyl Chloride: One common method involves the reaction of N-methylpiperazine with methanesulfonyl chloride.

Direct Reaction: Another method involves the direct reaction of methanesulfonyl chloride with N-methylpiperazine, producing this compound.

Industrial production methods often involve these reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(Methylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(Methylsulfonyl)piperazine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties enable the development of drugs targeting neurological disorders, including depression and anxiety. The compound's derivatives have been studied for their efficacy in modulating neurotransmitter systems, which is vital for addressing mental health conditions .

Case Study: Neuropharmacological Research

Research has demonstrated that piperazine derivatives can enhance the activity of central nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The introduction of piperazine moieties into drug molecules often improves their pharmacological profiles, making them more effective in clinical settings .

Neuropharmacology

In neuropharmacology, this compound is utilized to investigate the effects of piperazine derivatives on neurotransmitter systems. Studies have shown that these compounds can influence serotonin and dopamine pathways, providing insights into their potential as therapeutic agents for psychiatric disorders.

Research Example: HIV-1 Reverse Transcriptase Inhibitors

Recent studies have explored the potential of piperazine sulfonyl derivatives as inhibitors of HIV-1 reverse transcriptase. One compound demonstrated nanomolar potency against both wild-type and resistant strains of HIV-1, indicating that modifications involving piperazine can lead to improved drug candidates for treating AIDS .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various analytical methods. Its unique chemical properties facilitate accurate measurements of piperazine-related substances in complex mixtures.

Application: LC-MS Techniques

A rapid method utilizing liquid chromatography-mass spectrometry (LC-MS) has been developed for detecting piperazine derivatives in biological samples. This method allows for the differentiation between therapeutic use and recreational abuse of piperazines, showcasing the compound's relevance in toxicology and forensic science .

Agricultural Chemistry

The compound is also applied in agricultural chemistry, particularly in formulating agrochemicals. Its properties enhance the solubility and stability of pest control agents, improving their effectiveness.

Example: Enhanced Efficacy in Pest Control

Studies indicate that incorporating this compound into pesticide formulations can lead to better performance against various pests due to its solubilizing effects .

Material Science

In material science, researchers are exploring this compound for its potential to develop novel polymers and materials. The compound's unique chemical structure may contribute to enhanced performance characteristics in new materials.

Research Findings: Polymer Development

Investigations into polymer composites incorporating piperazine derivatives suggest improvements in mechanical properties and thermal stability, opening avenues for innovative applications in materials engineering .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting neurological disorders | Enhances activity at nAChRs; potential treatments for depression and anxiety |

| Neuropharmacology | Investigates effects on neurotransmitter systems | Leads to development of effective HIV-1 inhibitors with improved pharmacokinetic properties |

| Analytical Chemistry | Standard for measuring piperazine-related substances | Rapid LC-MS methods distinguish therapeutic use from abuse |

| Agricultural Chemistry | Enhances efficacy of pest control agents | Improved solubility and stability in formulations |

| Material Science | Potential for developing novel polymers | Enhanced mechanical properties and thermal stability observed in polymer composites |

Mecanismo De Acción

The mechanism of action of 1-(Methylsulfonyl)piperazine involves its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as inflammation and oxidative stress .

Comparación Con Compuestos Similares

1-(Methylsulfonyl)piperazine can be compared with other sulfonyl-containing piperazine derivatives:

1-(Phenylsulfonyl)piperazine: This compound has a phenyl group instead of a methyl group attached to the sulfonyl moiety, which can influence its reactivity and biological activity.

1-(Benzylsulfonyl)piperazine: The presence of a benzyl group can enhance the lipophilicity and membrane permeability of the compound.

These similar compounds highlight the unique properties of this compound, such as its balance between hydrophilicity and reactivity, making it a valuable reagent in various chemical and pharmaceutical applications.

Actividad Biológica

1-(Methylsulfonyl)piperazine, a piperazine derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfonyl group attached to the piperazine ring. Its molecular formula is (PubChem CID: 709161) . The unique structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes, including protein tyrosine phosphatases, which are crucial in cell signaling pathways .

- Receptor Modulation : The compound potentially interacts with neurotransmitter receptors, influencing central nervous system functions .

- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, with mechanisms involving inhibition of protein synthesis and nucleic acid production .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

| Enterococcus faecalis | 62.5 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of colorectal cancer cell lines such as DLD-1 and HCT116. The IC50 values were determined through cell viability assays, revealing potent inhibitory effects compared to standard treatments.

- DLD-1 Cell Line : IC50 = 4.4 nM

- HCT116 Cell Line : IC50 = 10 nM

These results indicate a promising role for this compound in cancer therapy .

Study on Antimicrobial Efficacy

A study published in MDPI assessed the efficacy of various piperazine derivatives, including this compound, against clinical isolates. The results highlighted its bactericidal action and ability to inhibit biofilm formation in MRSA at concentrations as low as 0.007 mg/mL .

Study on Anticancer Effects

In a preclinical model using nude mice injected with DLD-1 cells, treatment with this compound significantly reduced tumor growth compared to control groups. Tumor volumes were measured bi-weekly, showcasing a reduction of up to 50% in treated subjects .

Propiedades

IUPAC Name |

1-methylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-10(8,9)7-4-2-6-3-5-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAKLGGGMWORRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55276-43-2 | |

| Record name | 1-(Methylsulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.